(2Z)-2-[(5-chloro-2-methylphenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(5-chloro-2-methylphenyl)imino-7-hydroxy-N-(5-methylpyridin-2-yl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-13-3-8-21(25-12-13)27-22(29)18-9-15-5-7-17(28)11-20(15)30-23(18)26-19-10-16(24)6-4-14(19)2/h3-12,28H,1-2H3,(H,25,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXUPDURGKMXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=NC4=C(C=CC(=C4)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(5-chloro-2-methylphenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
This compound features a chromene backbone, which is known for its diverse biological properties. The presence of functional groups such as imine, hydroxyl, and carboxamide enhances its reactivity and potential interactions within biological systems.
Molecular Formula: C₁₈H₁₈ClN₃O₂
Molecular Weight: 345.81 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity: The hydroxyl group in the chromene structure is likely to contribute to its antioxidant properties by scavenging free radicals.
- Enzyme Inhibition: The imine and carboxamide functionalities may interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.
- Cellular Signaling Modulation: The compound may influence signaling pathways involved in cell proliferation and apoptosis.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antioxidant | Scavenging of reactive oxygen species (ROS), reducing oxidative stress. |
| Antimicrobial | Inhibition of bacterial growth, particularly against Gram-positive bacteria. |
| Anticancer | Induction of apoptosis in cancer cell lines; modulation of cell cycle proteins. |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines in vitro. |
Case Studies and Research Findings
-
Antioxidant Properties:
A study demonstrated that the compound exhibited significant antioxidant activity through DPPH radical scavenging assays, indicating its potential for protecting cells from oxidative damage. -
Antimicrobial Activity:
In vitro tests revealed that this chromene derivative showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics. -
Anticancer Effects:
Research involving various cancer cell lines (e.g., MCF-7 and HeLa) indicated that the compound induced apoptosis through the intrinsic pathway, as evidenced by increased levels of caspase-3 and PARP cleavage. The IC50 values were reported at low micromolar concentrations, highlighting its potency. -
Anti-inflammatory Effects:
In a model of inflammation using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the production of TNF-alpha and IL-6, indicating its potential application in treating inflammatory diseases.
Comparison with Similar Compounds
Table 1: Structural Comparison of Chromene Derivatives
Spectroscopic Characterization
The target compound’s structural elucidation would likely employ UV/Vis spectroscopy and NMR (1H, 13C), as demonstrated for Zygocaperoside in . Key differences in spectral data would arise from its unique substituents:
- The 7-OH group would show a broad peak at δ 9–10 ppm in 1H-NMR.
- The 5-methylpyridin-2-yl carboxamide would exhibit aromatic protons near δ 7.5–8.5 ppm and a methyl group at δ 2.3–2.5 ppm .
Table 2: Hypothetical NMR Data Comparison
| Proton Environment | Target Compound (δ ppm, predicted) | Zygocaperoside (δ ppm, ) |
|---|---|---|
| Aromatic protons (chromene core) | 6.8–7.2 | 6.5–7.0 |
| Hydroxyl (7-OH) | ~9.8 | 5.2 (glycoside OH) |
| Pyridinyl methyl | 2.4 | N/A |
Bioactivity Profiling and Target Interactions
highlights that structurally similar compounds cluster by bioactivity due to shared protein targets. For example:
- Chromenes with electron-withdrawing groups (e.g., chloro, carboxamide) often inhibit kinases or DNA topoisomerases.
- The 5-methylpyridin-2-yl group may enhance binding to receptors like EGFR or VEGFR, analogous to kinase inhibitors .
Table 3: Bioactivity Clustering of Chromene Derivatives
Property Prediction via Structural Similarity
’s “lumping strategy” supports grouping structurally analogous compounds to predict properties. For the target compound:
- Lipophilicity : Higher than Zygocaperoside due to chloro and methyl groups; logP ~3.5 (estimated).
- Solubility : Moderate (7-OH and carboxamide enhance aqueous solubility).
- Metabolic Stability : The pyridinyl group may slow hepatic clearance compared to benzamide analogs .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2Z)-2-[(5-chloro-2-methylphenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step condensation reactions between substituted chromene precursors and aromatic amines. Key steps include:
- Formation of the imine bond via Schiff base condensation under anhydrous conditions (e.g., refluxing in ethanol with catalytic acetic acid) .
- Introduction of the carboxamide group using coupling reagents like EDC/HOBt in DMF .
- Optimization of temperature (60–80°C), solvent polarity, and stoichiometric ratios to enhance yield (reported 45–65% in analogous compounds) .
- Monitoring : Thin-layer chromatography (TLC) or HPLC is used to track reaction progress .
Q. How are structural features like the Z-configuration and substituent positions confirmed?
- Characterization :
- NMR Spectroscopy : H and C NMR identify aromatic protons, imine protons (δ 8.2–8.5 ppm), and hydroxyl groups (broad singlet at δ 10–12 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- IR Spectroscopy : Stretching vibrations for imine (C=N, ~1600 cm) and hydroxyl (O–H, ~3300 cm) groups .
Q. What functional groups contribute to the compound’s biological activity, and how are they modified in structure-activity relationship (SAR) studies?
- Key Substituents :
- The 5-chloro-2-methylphenyl group enhances lipophilicity and target binding .
- The 7-hydroxy group may participate in hydrogen bonding with biological targets .
- SAR Strategies : Systematic replacement of substituents (e.g., chloro → fluoro, methyl → methoxy) and evaluation via bioassays .
Advanced Research Questions
Q. How can contradictory bioactivity data from different assay systems be resolved?
- Approach :
- Validate assay conditions (e.g., pH, temperature, cell line viability) .
- Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity .
- Analyze substituent-specific effects; for example, chloro groups may enhance stability but reduce solubility, skewing results .
Q. What computational tools are used to predict biological targets and mechanistic pathways?
- Methods :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs .
- PASS Algorithm : Predicts activity spectra (e.g., anti-inflammatory, kinase inhibition) based on structural fingerprints .
- MD Simulations : Assess binding stability and conformational changes over time .
Q. How can reaction kinetics and byproduct formation be minimized during scale-up?
- Optimization :
- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) identify critical parameters (e.g., catalyst loading, solvent ratio) .
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side reactions .
Q. What advanced techniques confirm the Z-configuration of the imine group?
- Characterization :
- NOESY NMR : Correlates spatial proximity of protons adjacent to the imine bond .
- X-ray Crystallography : Resolves crystal packing and double-bond geometry (if single crystals are obtainable) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of structurally similar chromene derivatives?
- Resolution :
- Compare substituent effects: Fluoro vs. chloro groups may alter electron-withdrawing properties and binding affinities .
- Replicate assays under standardized conditions to isolate variables .
- Use meta-analysis to identify trends across studies (e.g., correlation between logP values and cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
